1-Piperidin-1-ylpiperidine-4-carbaldehyde;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperidin-1-ylpiperidine-4-carbaldehyde;hydrochloride is a compound that belongs to the piperidine family, which is a class of heterocyclic organic compounds containing a nitrogen atom in a six-membered ring. Piperidine derivatives are widely recognized for their significant role in the pharmaceutical industry, where they serve as key building blocks in the synthesis of various drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperidin-1-ylpiperidine-4-carbaldehyde;hydrochloride typically involves the reaction of piperidine with appropriate aldehydes under controlled conditions. One common method includes the use of phenylsilane as a key reagent, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods: Industrial production of piperidine derivatives often employs multi-component reactions and cyclo-condensation techniques. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Piperidin-1-ylpiperidine-4-carbaldehyde;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.
Reduction: Reduction reactions often employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Nucleophiles: Ammonia, amines.
Major Products: The major products formed from these reactions include various substituted piperidines, piperidinones, and other heterocyclic compounds .
Scientific Research Applications
1-Piperidin-1-ylpiperidine-4-carbaldehyde;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of biological pathways and mechanisms, particularly those involving nitrogen-containing heterocycles.
Medicine: Piperidine derivatives are crucial in the development of pharmaceuticals, including anticancer, antiviral, and antimicrobial agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Piperidin-1-ylpiperidine-4-carbaldehyde;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Piperidine: A basic nitrogen-containing heterocycle widely used in organic synthesis.
Piperidinone: A ketone derivative of piperidine with applications in medicinal chemistry.
Pyridine: Another nitrogen-containing heterocycle with significant pharmaceutical applications
Uniqueness: 1-Piperidin-1-ylpiperidine-4-carbaldehyde;hydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with diverse biological targets. Its versatility makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
1-piperidin-1-ylpiperidine-4-carbaldehyde;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O.ClH/c14-10-11-4-8-13(9-5-11)12-6-2-1-3-7-12;/h10-11H,1-9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZRHAHFXMMITR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)N2CCC(CC2)C=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.